molecular formula C14H19Cl3N2O2 B8541901 (3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride

(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride

Cat. No.: B8541901
M. Wt: 353.7 g/mol
InChI Key: DUQMZDKNNNMIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C14H18Cl2N2O2.HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride involves multiple steps. One common method includes the reaction of 3,5-dichlorobenzyl chloride with 4-(aminomethyl)piperidine-1-carboxylate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its dichlorobenzyl group and piperidine ring contribute to its unique properties compared to similar compounds .

Properties

Molecular Formula

C14H19Cl3N2O2

Molecular Weight

353.7 g/mol

IUPAC Name

(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H18Cl2N2O2.ClH/c15-12-5-11(6-13(16)7-12)9-20-14(19)18-3-1-10(8-17)2-4-18;/h5-7,10H,1-4,8-9,17H2;1H

InChI Key

DUQMZDKNNNMIFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C(=O)OCC2=CC(=CC(=C2)Cl)Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction mixture comprising of 3,5-dichlorobenzyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate (947 mg, 2.269 mmol) and 4M HCl in dioxane (2.84 mL, 11.35 mmol) in DCM (5 mL) was stirred at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure to give the title compound as the hydrochloride salt;
Name
3,5-dichlorobenzyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate
Quantity
947 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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